2-Bromo-5-(1-tosylpyrrolidin-2-yl)pyridine
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Overview
Description
2-Bromo-5-(1-tosylpyrrolidin-2-yl)pyridine is a chemical compound that features a bromine atom attached to a pyridine ring, which is further substituted with a tosylated pyrrolidine group
Preparation Methods
The synthesis of 2-Bromo-5-(1-tosylpyrrolidin-2-yl)pyridine typically involves several stepsThe reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes .
Chemical Reactions Analysis
2-Bromo-5-(1-tosylpyrrolidin-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions, such as Suzuki-Miyaura coupling reactions using boronic acids.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The tosyl group can be removed through hydrolysis under acidic or basic conditions.
Scientific Research Applications
2-Bromo-5-(1-tosylpyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(1-tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tosylpyrrolidine group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Bromo-5-(1-tosylpyrrolidin-2-yl)pyridine can be compared with other similar compounds, such as:
2-Bromo-5-(pyrrolidin-1-yl)pyridine: This compound lacks the tosyl group, which may affect its reactivity and binding properties.
5-Bromo-2-(4-methylpiperazin-1-yl)pyridine: This compound features a different substituent on the pyridine ring, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C16H17BrN2O2S |
---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
2-bromo-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C16H17BrN2O2S/c1-12-4-7-14(8-5-12)22(20,21)19-10-2-3-15(19)13-6-9-16(17)18-11-13/h4-9,11,15H,2-3,10H2,1H3 |
InChI Key |
OSASCDABGQRYID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)Br |
Origin of Product |
United States |
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